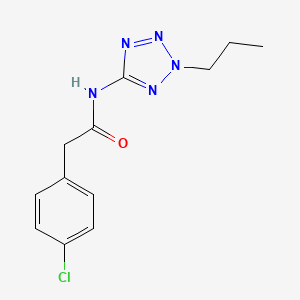![molecular formula C19H24ClN3 B5552247 1-(3-chlorobenzyl)-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552247.png)
1-(3-chlorobenzyl)-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heterocyclic compounds, particularly those incorporating piperidine and imidazole rings, are of significant interest in medicinal chemistry due to their diverse pharmacological properties. The compound , incorporating a chlorobenzyl group, a cyclopropylmethyl group, and an imidazole ring, belongs to this class of bioactive molecules.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves condensation reactions, nucleophilic substitutions, and the use of catalysts to achieve desired frameworks. For instance, compounds derived from bioactive molecules have been synthesized through condensation processes, utilizing intermediates with significant biological importance (Thimmegowda et al., 2009).
Molecular Structure Analysis
Crystal structure studies of similar compounds reveal intricate details about molecular geometry, including bond lengths, angles, and conformational preferences. These studies are crucial for understanding the molecular basis of biological activity and for guiding the design of molecules with improved efficacy (Thimmegowda et al., 2009).
Aplicaciones Científicas De Investigación
1. ACAT-1 Inhibitors for Cholesterol Management Compounds with imidazole and piperidine structures have been investigated for their potential to inhibit acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, a key enzyme involved in cholesterol metabolism. For instance, Shibuya et al. (2018) identified K-604 as a potent ACAT-1 inhibitor with potential for treating diseases related to ACAT-1 overexpression, highlighting the importance of these structural motifs in developing cholesterol management therapies Shibuya et al., 2018.
2. Histamine H3-Receptor Antagonists Research into histamine H3-receptor antagonists, which are relevant for conditions like allergies and asthma, has shown that replacing the imidazole ring with a piperidine moiety can maintain or enhance biological activity. This suggests that compounds with piperidine and imidazole-like structures could have applications in designing new antihistamines Meier et al., 2001.
3. Antiulcer Agents Imidazo[1,2-a]pyridines substituted at the 3-position, a structure reminiscent of the compound of interest, have been synthesized as potential antiulcer agents, demonstrating the role of such structures in gastrointestinal drug development Starrett et al., 1989.
4. Novel Syntheses in Medicinal Chemistry Research on synthesizing novel compounds for potential therapeutic applications often involves structures similar to 1-(3-chlorobenzyl)-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine. For example, Bekircan and Bektaş (2008) explored the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, indicating the versatility and importance of these structural elements in drug design Bekircan & Bektaş, 2008.
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-[1-(cyclopropylmethyl)imidazol-2-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3/c20-18-5-1-3-16(11-18)12-22-9-2-4-17(14-22)19-21-8-10-23(19)13-15-6-7-15/h1,3,5,8,10-11,15,17H,2,4,6-7,9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHLGSKPTXEWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C3=NC=CN3CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{2-[(2,3,6-trimethylphenoxy)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5552172.png)
![2-(3-chlorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5552175.png)
![(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinamine](/img/structure/B5552177.png)

![3,5-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5552195.png)
![2-methyl-9-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552209.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B5552229.png)
![4-{[(4aS*,7aR*)-6,6-dioxido-4-(3-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenol](/img/structure/B5552235.png)

![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5552244.png)
![4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5552251.png)
![2-(3-methoxyphenyl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5552257.png)
![N-[2-(4-phenylpyrimidin-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552261.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5552269.png)